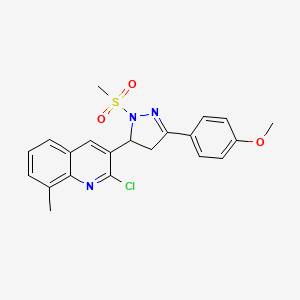

2-chloro-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline

Description

The compound 2-chloro-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline (hereafter referred to as the target compound) is a heterocyclic molecule featuring a quinoline core fused with a dihydro-pyrazoline ring. Key structural attributes include:

Properties

IUPAC Name |

2-chloro-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-8-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-13-5-4-6-15-11-17(21(22)23-20(13)15)19-12-18(24-25(19)29(3,26)27)14-7-9-16(28-2)10-8-14/h4-11,19H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCMINQVEORBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a pyrazoline structure, which is critical for its biological activity. The presence of a methoxyphenyl group and a methylsulfonyl group enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 373.89 g/mol.

Biological Activities

Research indicates that 2-chloro-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline exhibits several biological activities:

1. Anticancer Activity

- In Vitro Studies : The compound has shown cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values indicating significant inhibition of cell proliferation in these lines, suggesting its potential as an anticancer agent.

2. Anticonvulsant Properties

- Preliminary studies suggest that this compound may possess anticonvulsant properties, indicating its potential in treating seizure disorders.

3. Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and other diseases. For example, it has shown promise in inhibiting acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest the following:

- Cell Cycle Arrest : In colorectal cancer cell lines, the compound has been observed to induce cell cycle arrest at the G2/M phase, which is critical for halting tumor growth .

- DNA Interaction : Similar compounds have been noted for their ability to intercalate into DNA, disrupting replication processes essential for cancer cell survival .

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study Reference | Cell Line | Activity Observed | IC50 Value |

|---|---|---|---|

| HeLa | Cytotoxicity | 25 µM | |

| A549 | Cytotoxicity | 30 µM | |

| Caco-2 | Cell Cycle Arrest | Not specified |

These results indicate that the compound's structural features contribute significantly to its anticancer potential.

Scientific Research Applications

Key Structural Features

- Quinoline Ring : Known for electrophilic substitution reactions.

- Pyrazoline Structure : Capable of participating in various chemical reactions.

- Functional Groups : Methoxy and methylsulfonyl groups enhance solubility.

Anticonvulsant Properties

Research published in Bioorganic & Medicinal Chemistry indicates that this compound exhibits anticonvulsant activity, particularly against seizures induced by pentylenetetrazole in animal models. However, further studies are needed to fully understand the mechanisms behind this effect and its therapeutic potential.

Anticancer Activity

The compound has shown promising cytotoxic effects against various human cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

A study in the European Journal of Medicinal Chemistry highlighted its potential as an anticancer agent, although more research is required to identify specific molecular targets and evaluate in vivo efficacy.

Synthesis and Modifications

The synthesis of this compound typically involves several steps that include the formation of the quinoline and pyrazoline structures. Modifications to enhance biological activity or create derivatives are common practices in medicinal chemistry.

Synthesis Steps:

- Formation of Quinoline Moiety : Utilizing electrophilic substitution methods.

- Synthesis of Pyrazoline Structure : Employing condensation reactions.

- Functional Group Modifications : Introducing methoxy and methylsulfonyl groups to improve solubility and reactivity.

Comparative Analysis with Related Compounds

The unique combination of structural features in 2-chloro-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline differentiates it from other compounds with similar backbones. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-anilinoquinolines | Quinoline backbone | Anticancer |

| Pyrazole derivatives | Pyrazole ring | Antimicrobial |

| 1,3-disubstituted pyrazolines | Similar pyrazole structure | Anti-inflammatory |

This structural diversity may lead to distinct biological activities not found in simpler analogs.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound contrasts with 4-chlorophenyl (in ) and benzimidazole-NO₂ (in ). The methylsulfonyl (-SO₂CH₃) group in the target compound is absent in most analogues, except . This group’s strong electron-withdrawing nature could enhance binding to targets like enzymes or receptors compared to phenyl or halogen substituents.

Structural and Crystallographic Comparisons: The compound in features a phenyl-substituted pyrazoline and additional methyl groups on the quinoline, leading to a larger molecular weight (569.08 vs. 413.92). Crystallographic data from (monoclinic system, space group P21/c) suggests stable packing due to planar quinoline and pyrazoline rings. The target compound’s methylsulfonyl group may disrupt such packing, altering solubility.

Antimicrobial and Antioxidant Activities: The iodo-substituted quinoline in (m/z 467) showed antimicrobial activity, likely due to halogen-mediated interactions with microbial proteins. The target compound lacks halogens beyond chlorine, which may limit its efficacy in similar contexts. Benzimidazole-containing analogues () demonstrated antioxidant properties, attributed to the nitro group’s redox activity. The target compound’s methoxy group is less redox-active, suggesting different mechanisms.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally similar quinoline-pyrazole hybrids typically involves 1,3-dipolar cycloaddition or multi-step condensation reactions. For example:

- Use Cu(I)-catalyzed click chemistry to assemble the pyrazole-quinoline core, as demonstrated for analogs with 85–95% yields under mild conditions (60–80°C, 12–24 hrs) .

- Optimize sulfonylation steps (e.g., methylsulfonyl introduction) using methylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals from methoxyphenyl, pyrazole, and quinoline moieties .

- X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using datasets collected at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL can achieve R-factors < 0.05 .

- HRMS : Confirm molecular mass with < 2 ppm error .

Q. How should initial bioactivity screening be designed for this compound?

Methodological Answer:

- Prioritize in vitro assays targeting receptors common to pyrazole-quinoline hybrids (e.g., analgesic, antimicrobial, or kinase inhibition assays).

- Use positive controls (e.g., SR141716 for cannabinoid receptor assays) and dose-response curves (1 nM–100 μM) to calculate IC50 values .

- Validate cytotoxicity via MTT assays on human cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in computational vs. experimental data for this compound?

Methodological Answer:

- X-ray-derived torsion angles (e.g., C19–C18–H18 = 119.91°, C17–C18–H18 = 121.5°) can be compared to DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric clashes or electronic effects .

- Use Cremer-Pople puckering parameters to quantify pyrazoline ring distortion and correlate with bioactivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Systematic substitution : Replace methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups (e.g., nitro) to assess electronic effects on receptor binding .

- Pharmacophore mapping : Overlay crystal structures of active analogs (e.g., O-1302) to identify conserved hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Q. How can contradictions in reported bioactivity data be addressed methodologically?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Perform meta-analysis of literature data to identify confounding factors (e.g., solvent polarity in solubility studies) .

- Use synchrotron radiation for high-resolution crystallography to confirm stereochemical assignments .

Q. What computational methods predict metabolic stability and degradation pathways?

Methodological Answer:

- In silico metabolism : Use software like Schrödinger’s QikProp to predict CYP450-mediated oxidation sites (e.g., methylquinoline or methoxyphenyl groups) .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products via LC-MS .

Q. How to design stability studies for long-term storage in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.